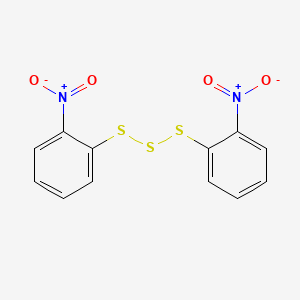
Bis(2-nitrophenyl)trisulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-nitrophenyl)trisulfane: is an organic compound characterized by the presence of three sulfur atoms and two nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-nitrophenyl)trisulfane typically involves the reaction of 2-nitrophenyl disulfide with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the trisulfane compound. The general reaction can be represented as follows:
2C6H4(NO2)S2+S→C6H4(NO2)S3C6H4(NO2)
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. Industrial methods may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Bis(2-nitrophenyl)trisulfane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of nitro groups and sulfur atoms in the compound.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize this compound to form sulfoxides or sulfones.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the nitro groups or sulfur atoms, leading to the formation of various derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bis(2-nitrophenyl)sulfone, while reduction may produce bis(2-aminophenyl)trisulfane.
Scientific Research Applications
Chemistry: Bis(2-nitrophenyl)trisulfane is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. It is also studied for its potential as a catalyst in various chemical reactions.
Biology: In biological research, this compound is investigated for its potential as an antimicrobial agent. Its ability to interact with biological molecules makes it a candidate for drug development and other biomedical applications.
Medicine: The compound’s unique chemical properties are explored for potential therapeutic applications, including the development of new drugs and treatments for various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of bis(2-nitrophenyl)trisulfane involves its interaction with molecular targets through its nitro and sulfur groups. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved in these interactions are complex and depend on the specific biological or chemical context.
Comparison with Similar Compounds
Bis(2-nitrophenyl)disulfide: Contains two sulfur atoms instead of three.
Bis(4-nitrophenyl)disulfide: Similar structure but with nitro groups in the para position.
Bis(2-aminophenyl)trisulfane: A reduced form with amino groups instead of nitro groups.
Uniqueness: Bis(2-nitrophenyl)trisulfane is unique due to the presence of three sulfur atoms, which imparts distinct chemical reactivity and stability. Its nitro groups also contribute to its unique properties, making it different from other sulfur-containing compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications Its unique chemical structure and reactivity make it a valuable reagent in organic synthesis, biological research, and industrial processes
Properties
CAS No. |
10342-50-4 |
|---|---|
Molecular Formula |
C12H8N2O4S3 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
1-nitro-2-[(2-nitrophenyl)trisulfanyl]benzene |
InChI |
InChI=1S/C12H8N2O4S3/c15-13(16)9-5-1-3-7-11(9)19-21-20-12-8-4-2-6-10(12)14(17)18/h1-8H |
InChI Key |
UVJCCOLKCDVGKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SSSC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















